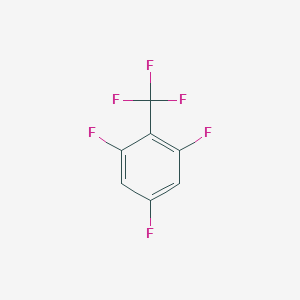
Vasopressin, 2-gly-9-des-gly-4-val-8-orn-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vasopressin, 2-gly-9-des-gly-4-val-8-orn- is a neuropeptide hormone that plays an essential role in regulating water balance and blood pressure in mammals. It is synthesized in the hypothalamus and released from the posterior pituitary gland in response to various physiological stimuli, including dehydration, stress, and low blood pressure. In recent years, vasopressin has gained significant attention in scientific research due to its potential therapeutic applications in various diseases and disorders.
Wirkmechanismus
Vasopressin exerts its physiological effects by binding to specific receptors, including V1a, V1b, and V2 receptors. The V1a receptor is primarily involved in vasoconstriction and blood pressure regulation, while the V2 receptor is responsible for regulating water reabsorption in the kidneys. The V1b receptor is involved in the stress response and the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.
Biochemische Und Physiologische Effekte
Vasopressin has a wide range of biochemical and physiological effects, including vasoconstriction, water reabsorption, and stress response. It also plays a critical role in regulating social behavior, including pair bonding and maternal behavior. In addition, vasopressin has been implicated in memory consolidation and learning.
Vorteile Und Einschränkungen Für Laborexperimente
Vasopressin is a potent neuropeptide hormone that can be easily synthesized and purified for laboratory experiments. It is also highly specific for its receptors, which allows for precise targeting of specific physiological processes. However, the use of vasopressin in laboratory experiments is limited by its short half-life and rapid degradation in vivo.
Zukünftige Richtungen
Future research on vasopressin is likely to focus on its potential therapeutic applications in various diseases and disorders, including diabetes insipidus, septic shock, and autism spectrum disorder. In addition, further research is needed to elucidate the molecular mechanisms underlying vasopressin's effects on social behavior, memory, and stress response. Finally, the development of novel vasopressin analogs with improved pharmacokinetic properties may lead to the development of more effective therapeutic agents.
Synthesemethoden
Vasopressin is synthesized in the hypothalamus as a precursor molecule called preprovasopressin. This precursor molecule undergoes several post-translational modifications, including cleavage of the signal peptide and removal of the C-terminal peptide, to produce the active hormone vasopressin. The synthesis of vasopressin is regulated by various factors, including osmotic pressure, stress, and circadian rhythm.
Wissenschaftliche Forschungsanwendungen
Vasopressin has been extensively studied for its role in regulating water balance and blood pressure. It has also been implicated in various physiological processes, including social behavior, memory, and stress response. Recent research has focused on the potential therapeutic applications of vasopressin in various diseases and disorders, including diabetes insipidus, septic shock, and autism spectrum disorder.
Eigenschaften
CAS-Nummer |
113846-98-3 |
|---|---|
Produktname |
Vasopressin, 2-gly-9-des-gly-4-val-8-orn- |
Molekularformel |
C47H67N13O12S2 |
Molekulargewicht |
1070.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylidenepropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2R)-1-[(2S)-2-[[(2S)-1,5-diamino-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]butanediamide |
InChI |
InChI=1S/C47H67N13O12S2/c1-25(2)39(46(71)57-32(20-36(50)62)42(67)58-34(24-74)47(72)60-17-7-11-35(60)45(70)54-29(40(51)65)10-6-16-48)59-43(68)31(18-26-8-4-3-5-9-26)55-41(66)30(19-27-12-14-28(61)15-13-27)56-44(69)33(23-73)53-38(64)22-52-37(63)21-49/h3-5,8-9,12-15,23,25,29-35,39,61,74H,6-7,10-11,16-22,24,48-49H2,1-2H3,(H2,50,62)(H2,51,65)(H,52,63)(H,53,64)(H,54,70)(H,55,66)(H,56,69)(H,57,71)(H,58,67)(H,59,68)/t29-,30-,31-,32-,33-,34-,35-,39-/m0/s1 |
InChI-Schlüssel |
MFRYCOBSLAWTLO-FRHXTIEESA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C=S)NC(=O)CNC(=O)CN |
SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C=S)NC(=O)CNC(=O)CN |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C=S)NC(=O)CNC(=O)CN |
Sequenz |
GGXYFVNCPX |
Synonyme |
GdGVO-VP vasopressin, 2-Gly-9-des-Gly-4-Val-8-Orn- vasopressin, 9-des-2-diglycidyl-(4-valyl-8-ornithine)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



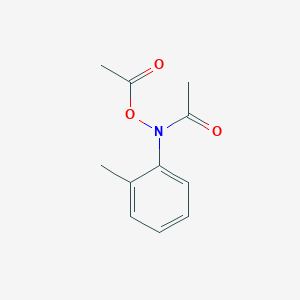
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)
![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)
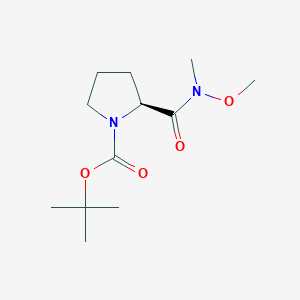
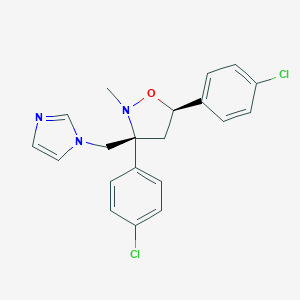
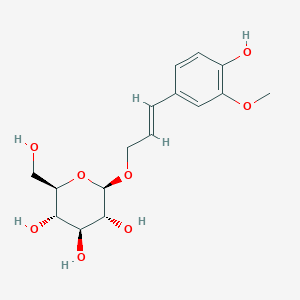
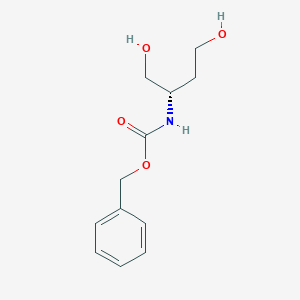
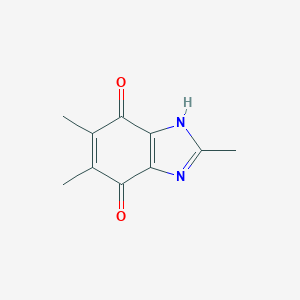
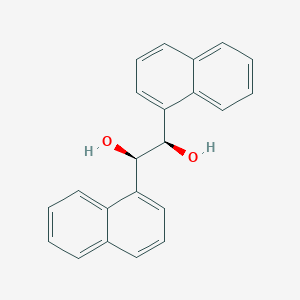
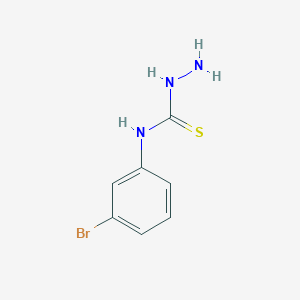
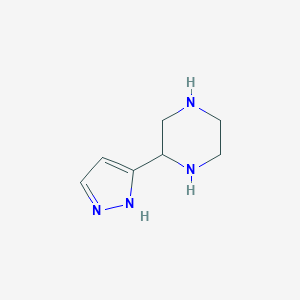
![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)
